

1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

Cat. No.: B020789

[Get Quote](#)

An In-Depth Technical Guide to **1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde**

Introduction

1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde is a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its structure, which combines a stable pyrazole core, a phenoxy ether linkage, and a reactive aldehyde group, renders it a versatile intermediate for the construction of more complex molecular architectures. Pyrazole derivatives are known to exhibit a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties.^[1] This guide provides a comprehensive overview of the chemical identity, synthesis, key reactions, and applications of this compound, with a focus on its utility for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for its application in research and development.

Nomenclature and Identifiers:

- IUPAC Name: 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde^[2]
- CAS Number: 109925-10-2^[2]

- Molecular Formula: C₁₂H₁₂N₂O₂[\[2\]](#)
- Canonical SMILES: CN1N=C(C(=C1C)C=O)OC2=CC=CC=C2
- InChIKey: WCLPDOWYSKMISR-UHFFFAOYSA-N[\[2\]](#)

Physicochemical Data Summary:

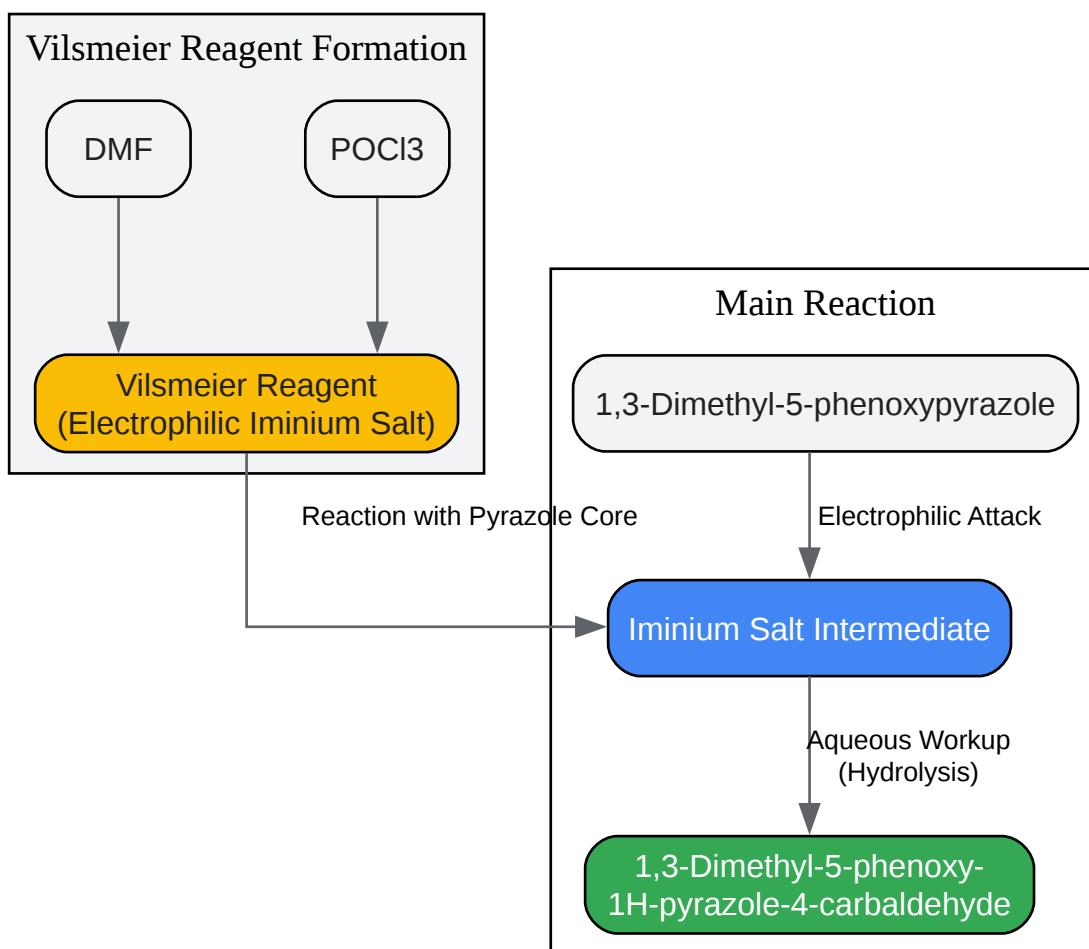
The following table summarizes the key computed and experimental properties of the compound.

Property	Value	Source
Molecular Weight	216.24 g/mol	PubChem [2]
Physical State	White powdery solid (for related oxime)	ChemicalBook [3]
Melting Point	134-135 °C (for related oxime)	ChemicalBook [3] [4]
Solubility	Insoluble in water; soluble in methanol, ethanol, and other organic solvents (for related oxime).	ChemicalBook [3] [4]
Boiling Point	359.4±42.0 °C (Predicted)	Echemi [5]
Density	1.21 g/cm ³ (Predicted)	ChemBK [3]

Core Synthesis: The Vilsmeier-Haack Reaction

The introduction of a formyl (-CHO) group onto the pyrazole ring is most effectively achieved via the Vilsmeier-Haack reaction. This reaction is a cornerstone of synthetic chemistry for the formylation of electron-rich aromatic and heterocyclic systems.[\[6\]](#)[\[7\]](#)

Mechanism and Rationale:


The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated *in situ* from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[\[7\]](#)[\[8\]](#)

- Formation of the Vilsmeier Reagent: DMF reacts with POCl_3 to form the electrophilic chloroiminium ion, often called the Vilsmeier reagent.
- Electrophilic Aromatic Substitution: The pyrazole ring, being a π -excessive system, acts as a nucleophile.^[6] It attacks the electrophilic carbon of the Vilsmeier reagent. The substitution occurs regioselectively at the C4 position, which is the most electron-rich and sterically accessible position on the 1,3,5-substituted pyrazole core.
- Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final carbaldehyde product.

The choice of the Vilsmeier-Haack reaction is justified by its high efficiency, regioselectivity, and the use of relatively mild and inexpensive reagents for formylating activated rings like pyrazole.

[8]

Synthetic Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack synthesis of the target carbaldehyde.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on established methods for the formylation of pyrazoles.[6][8][9]

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, ~3-4 equivalents) to 0 °C in an ice bath.
- **Vilsmeier Reagent Formation:** Add phosphorus oxychloride (POCl₃, ~1.5-2 equivalents) dropwise to the cooled DMF under stirring, ensuring the temperature does not exceed 10 °C.

Stir the mixture at this temperature for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

- **Addition of Substrate:** Dissolve the starting material, 1,3-dimethyl-5-phenoxypyrazole, in a minimal amount of DMF or another suitable solvent. Add this solution dropwise to the freshly prepared Vilsmeier reagent.
- **Reaction:** After the addition is complete, remove the ice bath and heat the reaction mixture to 70-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-20 hours.^[8]
- **Workup:** Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
- **Neutralization and Extraction:** Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The product may precipitate as a solid, which can be collected by filtration. Alternatively, extract the product into an organic solvent such as ethyl acetate (3x volumes).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate ($MgSO_4$), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure **1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde**.^[1]

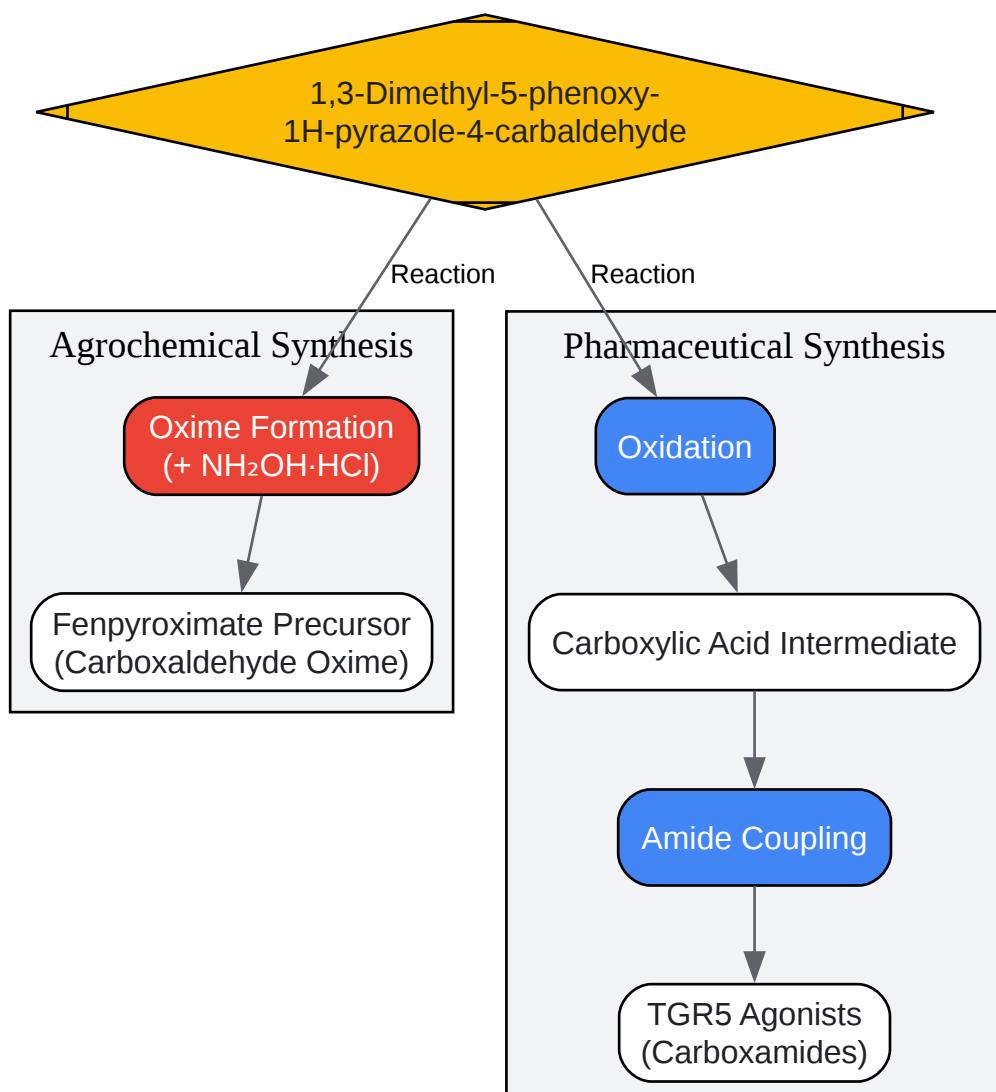
Applications in Drug Development and Agrochemicals

The true value of **1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde** lies in its role as a versatile chemical scaffold. The aldehyde functional group is a synthetic linchpin, enabling a wide array of subsequent chemical transformations.

1. Intermediate for Acaricides:

This carbaldehyde is a known intermediate in the synthesis of Fenpyroximate, a potent acaricide (mite-killer) used in agriculture.^[4] The synthesis involves the conversion of the

aldehyde group into an oxime, followed by further elaboration.


- Reaction: The carbaldehyde reacts with hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$) in the presence of a base (like potassium hydroxide) in a solvent such as methanol.^{[3][4]} This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to form the corresponding oxime: N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine.^[10]

2. Precursor for Novel Therapeutic Agents:

The pyrazole core is a privileged structure in medicinal chemistry. This carbaldehyde serves as a starting point for generating libraries of compounds for biological screening.

- TGR5 Agonists: A notable application is in the discovery of potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for treating metabolic diseases. Researchers developed a series of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides starting from the carbaldehyde.^[11] This involved oxidizing the aldehyde to a carboxylic acid, followed by amide coupling reactions to generate a diverse library of drug candidates. The study highlighted how this scaffold could be rapidly optimized to produce compounds with high functional activity.^[11]

Diagram of Synthetic Utility:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC
[pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde | C12H12N2O2 | CID 7062179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime | 110035-28-4 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine | C12H13N3O2 | CID 682832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020789#1-3-dimethyl-5-phenoxy-1h-pyrazole-4-carbaldehyde-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com